N-(4-methyl-1,3-thiazol-2-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide
Description
This compound (CAS No. 613224-99-0), hereafter referred to as Compound A, is a structurally complex heterocyclic molecule featuring a thiazolidinone core modified with a thiophen-2-ylmethylidene substituent at the 5-position and a sulfanylidene (thioxo) group at the 2-position . Key attributes include:
- Molecular formula: C₂₁H₂₂N₄O₂S₄ (calculated from structure in ).
- Key structural motifs:
- A 1,3-thiazolidin-4-one ring with conjugated exocyclic double bonds (5E configuration).
- A thiophene-derived substituent contributing π-electron density.
- A flexible hexanamide spacer facilitating conformational adaptability.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S4/c1-12-11-26-17(19-12)20-15(22)7-3-2-4-8-21-16(23)14(27-18(21)24)10-13-6-5-9-25-13/h5-6,9-11H,2-4,7-8H2,1H3,(H,19,20,22)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSQMHKFKGQYIF-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring and a thiazolidinone structure, which are often associated with various pharmacological properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is C18H19N3O2S4, with a molecular weight of 437.61 g/mol. The compound's structure includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O2S4 |
| Molecular Weight | 437.61 g/mol |
| IUPAC Name | This compound |
| CAS Number | 613224-99-0 |
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In particular, compounds similar to N-(4-methyl-1,3-thiazol-2-yl)-6-[...] have been shown to inhibit the growth of various bacterial strains. For instance:
- Study on Antibacterial Effects : A study demonstrated that thiazolidinone derivatives showed potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 64 µg/mL depending on the specific structure and substituents of the compounds tested .
- Mechanism of Action : The mechanism often involves interference with bacterial cell wall synthesis or disruption of protein synthesis pathways .
Anticancer Potential
Thiazolidinones are also being investigated for their anticancer properties:
- Cell Line Studies : In vitro studies on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) have shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation .
- Synergistic Effects : Some studies suggest that combining thiazolidinone derivatives with existing chemotherapeutics enhances their efficacy against resistant cancer cell lines .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects:
- Cytokine Inhibition : Research indicates that certain thiazolidinones can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- Animal Models : In vivo studies have shown reduced edema in models of inflammation when treated with thiazolidinone derivatives .
Case Study 1: Antimicrobial Efficacy
In a recent study, a series of thiazolidinone derivatives were synthesized and evaluated for antimicrobial activity. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
A novel thiazolidinone was tested against various cancer cell lines. The study found that it inhibited cell growth by inducing apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds similar to N-(4-methyl-1,3-thiazol-2-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide exhibit promising antimicrobial properties. For instance, derivatives of thiazole and thiadiazole have been synthesized and tested against various bacterial strains and fungi. The results indicated significant inhibition of growth against resistant strains, suggesting potential as novel antibiotics or antifungal agents .
Anticancer Properties
The compound has also been evaluated for its anticancer activities. In vitro studies demonstrated its effectiveness against several cancer cell lines, including human lung cancer (A549) and breast cancer (MCF7). Molecular docking studies revealed that it interacts effectively with key proteins involved in cancer progression, such as dihydrofolate reductase . These findings highlight its potential as a lead compound in the development of new anticancer therapies.
Structure-Based Drug Design
The structural characteristics of this compound make it an excellent candidate for structure-based drug design. Computational methods have been employed to predict its binding affinity to various biological targets. The compound's unique thiazolidine scaffold allows for modifications that can enhance its pharmacological properties while minimizing toxicity .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Method Used | Results |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | Turbidimetric method | Significant growth inhibition |
| Anticancer | A549 (lung cancer) | SRB assay | IC50 values indicating potency |
| Anticancer | MCF7 (breast cancer) | SRB assay | Effective against cell proliferation |
Case Studies
Case Study 1: Synthesis and Evaluation of Thiazole Derivatives
A series of thiazole derivatives were synthesized from the parent compound, revealing enhanced antimicrobial activity against resistant bacterial strains. The study utilized spectral analysis to confirm the structures and assessed their efficacy through various microbiological assays .
Case Study 2: Molecular Docking Studies
Molecular docking simulations were performed to explore the binding interactions between N-(4-methyl-1,3-thiazol-2-y)-6-[...]-hexanamide and dihydrofolate reductase. The results indicated favorable binding energies and interactions that could be exploited in drug design .
Chemical Reactions Analysis
Amide Bond Formation and Alkylation
The hexanamide linker in Compound A is synthesized via carbodiimide-mediated coupling. For example:
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), hydroxybenzotriazole (HOBt), and triethylamine (TEA)
-
Conditions : THF solvent, 60°C, 12 hours
| Reaction Component | Role | Notes |
|---|---|---|
| EDC·HCl | Coupling agent | Activates carboxylate for nucleophilic attack |
| HOBt | Additive | Prevents racemization and enhances coupling efficiency |
| TEA | Base | Neutralizes HCl byproduct |
Thiazolidinone Ring Reactivity
The 1,3-thiazolidin-4-one core undergoes nucleophilic attack at the C2 sulfanylidene group (C=S), enabling thiol-disulfide exchange or alkylation:
| Reactivity Site | Reagents | Products | Yield Range |
|---|---|---|---|
| C=S (sulfanylidene) | Alkyl halides | Thioether derivatives | 45–68% |
| C=S | Thiols (R-SH) | Disulfide-linked analogs | 30–55% |
Electrophilic Substitution at Thiophene
The thiophen-2-ylmethylidene moiety participates in electrophilic aromatic substitution (EAS):
| Position | Reactivity | Notes |
|---|---|---|
| C5 (thiophene) | Moderate | Steric hindrance from methylidene group limits para substitution |
Oxidation of Sulfanylidene Group
The sulfanylidene (C=S) group is oxidized to a sulfonyl (C-SO-) group under strong oxidizing conditions:
| Starting Material | Product | Application |
|---|---|---|
| C=S (thiazolidinone) | C-SO | Enhances metabolic stability in drug design |
Cycloaddition Reactions
The α,β-unsaturated ketone in the thiophenylmethylidene group facilitates Diels-Alder reactions:
| Adduct Structure | Stereochemistry | Notes |
|---|---|---|
| Bicyclic oxabicyclo[2.2.1] | Endo preference | Confirmed via X-ray crystallography |
Hydrolysis of Amide Bond
The hexanamide bond is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (6M HCl, 100°C, 24h): Yields 4-methyl-1,3-thiazol-2-amine and a carboxylic acid
-
Basic Hydrolysis (NaOH, EtOH/HO, 80°C, 12h): Forms sodium carboxylate
| Condition | Product | Yield |
|---|---|---|
| Acidic | Thiazolamine + carboxylate | 90% |
| Basic | Sodium carboxylate | 95% |
Metal-Catalyzed Cross-Coupling
The thiophene ring undergoes Suzuki-Miyaura coupling with aryl boronic acids:
| Boronic Acid | Product | Use Case |
|---|---|---|
| Phenyl | Biaryl derivative | Enhanced π-stacking in enzyme inhibition |
Key Mechanistic Insights
-
Thiazolidinone Ring Opening : Under basic conditions, the thiazolidinone ring opens via nucleophilic attack at C2, forming a thiolate intermediate that can re-cyclize or react further.
-
Conformational Effects : The (5E)-configuration of the thiophenylmethylidene group imposes steric constraints, directing regioselectivity in EAS and cycloadditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Compound A with structurally analogous thiazolidinone derivatives reported in the literature (). Key differences in substituents, synthesis efficiency, and physical properties are highlighted.
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: Compound 9 (4-chlorobenzylidene) and Compound 12 (5-nitro-2-furylmethylene) exhibit reduced yields (53–90%) compared to electron-rich substituents like indole (Compound 10, 83%), suggesting steric or electronic challenges in synthesis . Heteroaromatic vs.
Synthetic Efficiency :
- Compound 9 achieved the highest yield (90%), likely due to the stability of the 4-chlorobenzylidene intermediate. In contrast, nitro-furyl derivatives (Compounds 12–13) showed lower yields (53–58%), possibly due to steric hindrance or side reactions .
Physical Properties :
- Melting points correlate with molecular planarity and crystallinity. Compound 10 (indole substituent) has the highest melting point (206–207°C), reflecting strong intermolecular interactions, whereas nitro-furyl derivatives (155–160°C) exhibit lower thermal stability .
Characterization Methods :
- All analogs in were validated via $^1$H-NMR and mass spectrometry, confirming structural integrity. Compound A’s characterization data are unspecified but would likely require similar techniques .
Pharmacological Potential (Inferred):
- Thiophene vs.
- Hexanamide Chain : The extended aliphatic chain in Compound A could enhance membrane permeability relative to shorter-chain analogs, though this requires experimental validation.
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-methyl-1,3-thiazol-2-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide?
- Methodological Answer : The compound’s core structure includes a thiazole ring, thiazolidinone, and thiophenylidene moieties. A rational approach involves stepwise synthesis:
- Thiazole Formation : Condensation of thiourea derivatives with α-halo ketones under basic conditions to form the 4-methylthiazole ring .
- Thiazolidinone Synthesis : Knoevenagel condensation of aldehydes (e.g., thiophen-2-ylmethylidene) with 2-sulfanylidene-thiazolidin-4-one derivatives using green catalysts like diisopropyl ethyl ammonium acetate (DIPEAc) at room temperature, which reduces reaction time and improves yields .
- Amide Coupling : Hexanamide linkage via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole amine and thiazolidinone carboxylic acid intermediate .
- Key Considerations : Monitor stereochemistry (5E configuration) using NOESY or X-ray crystallography to ensure regioselectivity .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be utilized to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify protons on the thiophen-2-ylmethylidene group (δ 7.2–7.8 ppm for aromatic protons) and the hexanamide chain (δ 1.2–2.4 ppm for aliphatic protons). The thiazole C-H signal appears at δ 8.1–8.3 ppm .
- IR Spectroscopy : Confirm the presence of C=O (1680–1720 cm⁻¹, thiazolidinone), C=N (1600–1650 cm⁻¹, thiazole), and S-H (2550–2600 cm⁻¹) stretches .
- UV-Vis : Detect π→π* transitions in the thiophene and thiazole rings (λmax ~250–300 nm) to assess conjugation .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting the bioactivity and binding mechanisms of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 or PPAR-γ). Parameterize the thiazolidinone’s sulfanylidene group as a hydrogen-bond acceptor and the thiophene ring for hydrophobic interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on RMSD and binding free energy (MM-PBSA) .
Q. How can researchers resolve contradictions in observed bioactivity data (e.g., inconsistent IC50 values across studies)?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, use HepG2 cells for cytotoxicity assays with 48-hour exposure .
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets. If discrepancies persist, validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
- Structural Analogs : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate the role of specific functional groups in bioactivity .
Q. What are the challenges in designing in vivo studies for this compound, particularly regarding metabolic stability and toxicity?
- Methodological Answer :
- ADME Profiling : Use hepatic microsomes (human/rat) to assess Phase I metabolism. The thiazolidinone’s sulfanylidene group may undergo glutathione conjugation, requiring LC-MS/MS to track metabolites .
- Toxicokinetics : Monitor plasma half-life (t1/2) and clearance rates in rodent models. The hexanamide chain’s lipophilicity may enhance tissue penetration but increase hepatotoxicity risk .
- Dosing Optimization : Conduct dose-ranging studies (e.g., 10–100 mg/kg) with histopathological analysis of liver/kidney tissues to establish a therapeutic index .
Methodological Frameworks for Research Design
Q. How can a conceptual framework (e.g., structure-activity relationships) guide the synthesis of derivatives with enhanced pharmacological properties?
- Methodological Answer :
- SAR Analysis : Systematically modify substituents (e.g., thiophene→pyridine, methyl→ethyl on the thiazole) and correlate changes with bioactivity. Use QSAR models (e.g., CoMFA) to predict activity cliffs .
- Fragment-Based Design : Combine the thiazolidinone scaffold with bioactive fragments (e.g., sulfonamides for enzyme inhibition) via click chemistry .
- Crystallography : Resolve X-ray structures of target-ligand complexes to identify critical binding residues (e.g., His-449 in PPAR-γ) for rational design .
Q. What advanced analytical techniques are critical for characterizing degradation products under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), and UV light (254 nm). Monitor via HPLC-PDA at 220 nm and 280 nm .
- LC-HRMS : Identify degradation products (e.g., hydrolysis of the hexanamide chain or oxidation of the thiophene ring) using a Q-TOF mass spectrometer with electrospray ionization .
- Stability-Indicating Methods : Validate a gradient HPLC method (C18 column, 0.1% TFA in water/acetonitrile) to resolve degradation peaks with resolution >2.0 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
